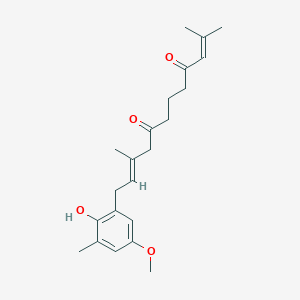
Mediterraneone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mediterraneone is a natural compound found in the leaves of the Mediterranean plant, Eryngium kotschyi. This compound has gained a lot of attention in recent years due to its potent biological activities. It has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of Mediterraneone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. For instance, it inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. It also activates the caspase-dependent apoptotic pathway in cancer cells, leading to cell death.
生化和生理效应
Mediterraneone has been shown to have various biochemical and physiological effects. It reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to cause oxidative stress and inflammation. It also increases the levels of antioxidants such as glutathione, which protects cells from oxidative damage. Moreover, Mediterraneone has been shown to reduce the levels of cholesterol and triglycerides in animal models, indicating its potential use in the treatment of hyperlipidemia.
实验室实验的优点和局限性
One of the advantages of using Mediterraneone in lab experiments is its natural origin, which makes it safer than synthetic compounds. It also exhibits potent biological activities at low concentrations, making it a cost-effective option. However, one of the limitations of using Mediterraneone in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.
未来方向
There are numerous future directions for the study of Mediterraneone. One of the potential applications is its use as a natural anti-inflammatory agent in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It also has potential as a natural anti-cancer agent in the treatment of various types of cancer. Moreover, further studies are needed to investigate its potential use in the treatment of hyperlipidemia and other metabolic disorders.
Conclusion:
In conclusion, Mediterraneone is a natural compound with potent biological activities. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis method involves the extraction and purification of the compound from the leaves of Eryngium kotschyi. The mechanism of action is believed to involve the modulation of various signaling pathways. Mediterraneone has various biochemical and physiological effects, including the reduction of oxidative stress and inflammation. It has advantages and limitations for lab experiments, and there are numerous future directions for its study.
合成方法
Mediterraneone can be extracted from the leaves of Eryngium kotschyi using various methods such as Soxhlet extraction, maceration, and ultrasound-assisted extraction. The extraction process involves the use of solvents such as ethanol, methanol, and water. The extracted compound is then purified using chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
科学研究应用
Mediterraneone has been extensively studied for its biological activities. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Moreover, Mediterraneone has been shown to possess anti-microbial activity against various bacterial and fungal strains.
属性
CAS 编号 |
133301-13-0 |
|---|---|
产品名称 |
Mediterraneone |
分子式 |
C22H30O4 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
(10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione |
InChI |
InChI=1S/C22H30O4/c1-15(2)11-19(23)7-6-8-20(24)12-16(3)9-10-18-14-21(26-5)13-17(4)22(18)25/h9,11,13-14,25H,6-8,10,12H2,1-5H3/b16-9+ |
InChI 键 |
CVEFQWHXBDODSR-CXUHLZMHSA-N |
手性 SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)CCCC(=O)C=C(C)C)OC |
SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CCCC(=O)C=C(C)C)OC |
规范 SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CCCC(=O)C=C(C)C)OC |
同义词 |
mediterraneone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



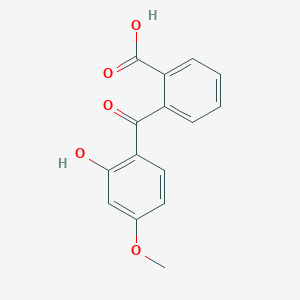
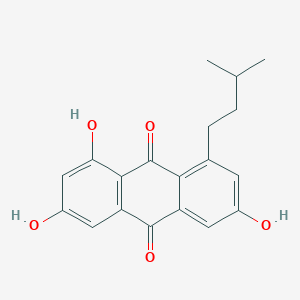
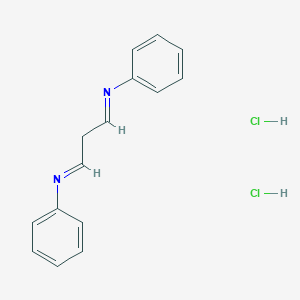
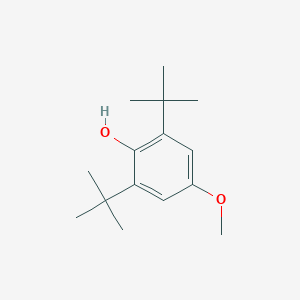
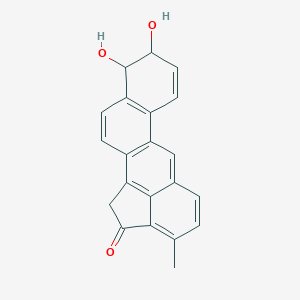
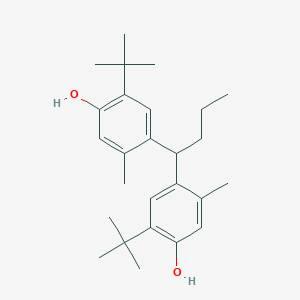
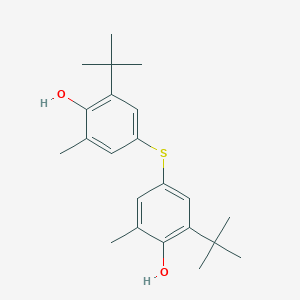
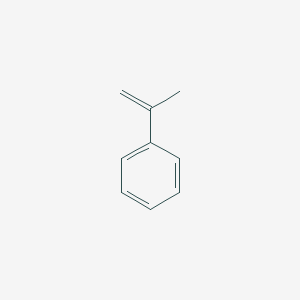
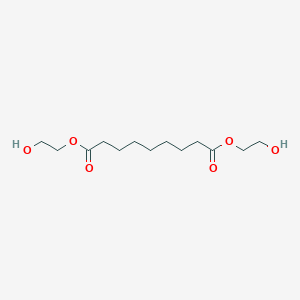
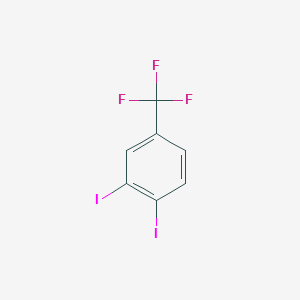
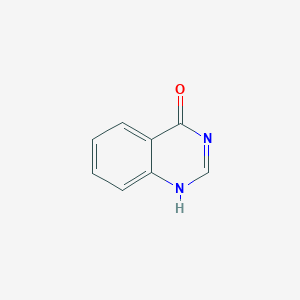
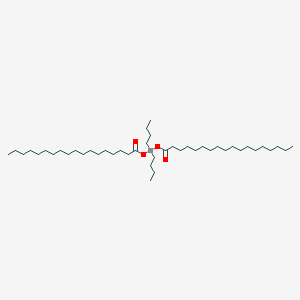
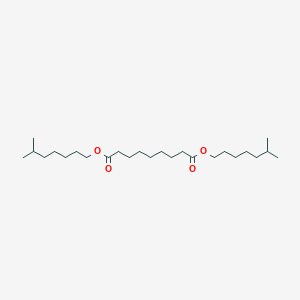
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)